Cbz-3-(1-naphthyl)-D-Ala

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

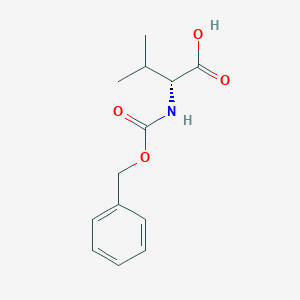

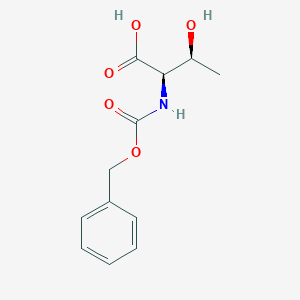

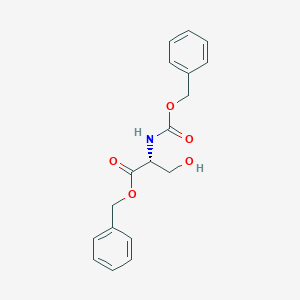

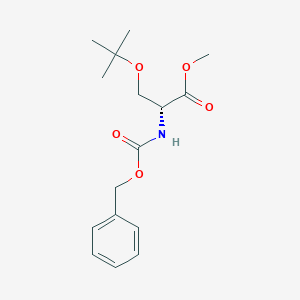

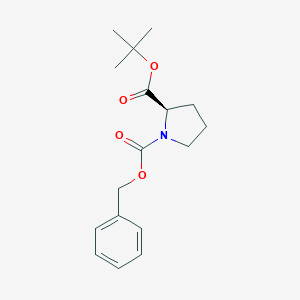

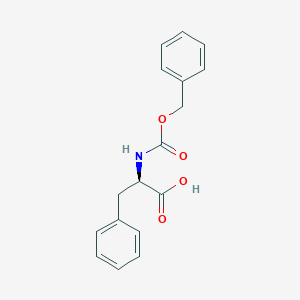

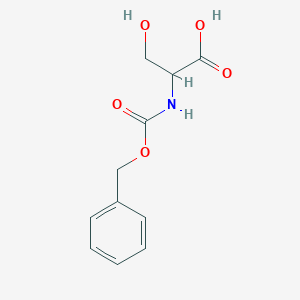

Cbz-3-(1-naphthyl)-D-Ala (also known as Cbz-3-Nal) is a synthetic amino acid derivative of the natural amino acid, D-alanine. It is a key component of many pharmaceuticals, and its ability to act as a prodrug has made it a useful tool in drug delivery and drug development. Cbz-3-Nal is a versatile compound that has a wide range of applications in both scientific research and the medical field.

Scientific Research Applications

Diagnostic Applications in Urinary Tract Infections : The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy), related to compounds like Cbz-Ala-ONp, is used in diagnostic reagent strips for detecting human leukocyte elastase in urine, indicating urinary tract infections. The kinetic constants for the hydrolysis of this substrate and related compounds were determined, providing insights into the enzymatic reactions involved (Jackson et al., 1995).

Substrate Assay for Human Plasmin : Compounds like benzyloxycarbonyl-Ala-Ala-Lys-4-methoxy-2-naphthylamine (CBZ-Ala-Ala-Lys-MNA), which are structurally related to Cbz-3-(1-naphthyl)-D-Ala, were synthesized and tested as substrates for human plasmin, a significant enzyme in the body. This research provided convenient assays for detecting small amounts of plasmin (Clavin et al., 1977).

Cannabinoid Receptor Research : Studies on compounds like 1-pentyl-3-(1-naphthoyl)pyrrole, which share structural characteristics with this compound, have been conducted to understand their role as cannabinoid receptor agonists. This research contributes to the broader understanding of cannabinoid receptor interactions (Pertwee et al., 1995).

Chemical Synthesis and Modification : The naphthalene-catalyzed lithiation of Cbz-protected compounds, including amines and thiols, leads to efficient deprotection. This method offers advancements in chemical synthesis and the potential for creating various bioactive molecules (Behloul et al., 2005).

Development of Optoelectronic Materials : Research on polyazomethines containing electron-donor and acceptor moieties, including Cbz, explores their thermal, optical, and electronic properties. Such studies are pivotal for developing materials for energy-related or optoelectronic devices (Soroceanu et al., 2022).

properties

IUPAC Name |

(2R)-3-naphthalen-1-yl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQEAGTPQSPLT-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.